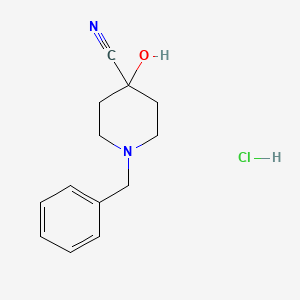

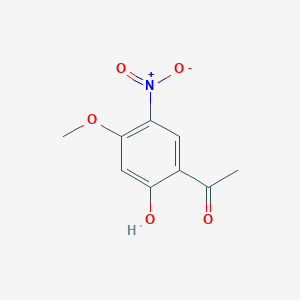

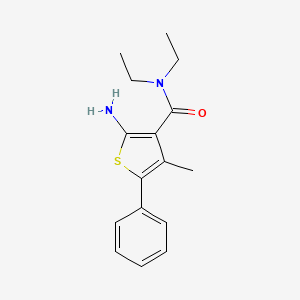

tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate

Descripción general

Descripción

Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate (TBP) is an organic compound that is used in a variety of scientific applications. It is a synthetic compound that has been used in numerous laboratory experiments and is known for its ability to act as a catalyst in certain reactions. TBP has a variety of biochemical and physiological effects, making it a useful tool for scientists.

Aplicaciones Científicas De Investigación

Coupling Reactions : The compound undergoes palladium-catalyzed coupling reactions with a variety of substituted arylboronic acids, as explored in the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Schiff Base Compounds : This chemical is used in the synthesis of Schiff base compounds, characterized by X-ray crystallographic analysis, and exhibiting intramolecular hydrogen bonding. The molecular and crystal structures of these compounds have been stabilized by O—H⋯N and O—H⋯O intramolecular hydrogen bonds (Çolak et al., 2021).

Synthesis and Transformations : It reacts with tributylvinyltin in the presence of Pd(PPh3)4-LiCl to form tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate. This product has been involved in further reactions, including reactions with maleic anhydride and electrophilic/nucleophilic reagents (Moskalenko & Boev, 2014).

Key Intermediates : This compound serves as a key intermediate in the synthesis of various pharmaceuticals, such as Vandetanib. The synthesis involves steps like acylation, sulfonation, and substitution (Wang et al., 2015).

Spin Interaction Studies : It is also used in studies related to spin interactions in zinc complexes of mono- and diradical Schiff and Mannich bases. These complexes have been examined for their potential in various applications, such as in magnetic materials (Orio et al., 2010).

Molecular Structure Analysis : The molecular structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate, a related compound, has been characterized, showing specific conformation and hydrogen bond formations (Mohammat et al., 2008).

Antiinflammatory Activities : Another related compound, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, has been synthesized and evaluated for potential antiinflammatory and analgesic activities (Ikuta et al., 1987).

Propiedades

IUPAC Name |

tert-butyl 4-(4-methoxyanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-14(10-12-19)18-13-5-7-15(21-4)8-6-13/h5-8,14,18H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUFBKHEFBKBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379817 | |

| Record name | tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate | |

CAS RN |

306934-84-9 | |

| Record name | tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)